molecular formula C8H5F2NO4 B3307221 2-(3,5-Difluoro-4-nitrophenyl)acetic acid CAS No. 932373-91-6

2-(3,5-Difluoro-4-nitrophenyl)acetic acid

Cat. No.: B3307221
CAS No.: 932373-91-6
M. Wt: 217.13 g/mol
InChI Key: XGLFBUVWWKDQKP-UHFFFAOYSA-N
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Description

2-(3,5-Difluoro-4-nitrophenyl)acetic acid is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluoro-4-nitrophenyl)acetic acid typically involves the nitration of a difluorophenylacetic acid precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of the nitro group at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluoro-4-nitrophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenylacetic acids with various functional groups.

Scientific Research Applications

2-(3,5-Difluoro-4-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluoro-4-nitrophenyl)acetic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro and fluorine groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,5-Difluoro-2-nitrophenyl)acetic acid
  • 2-(3,4-Difluoro-5-nitrophenyl)acetic acid
  • 2-(3,5-Difluoro-4-aminophenyl)acetic acid

Uniqueness

2-(3,5-Difluoro-4-nitrophenyl)acetic acid is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which can significantly affect its chemical reactivity and biological activity compared to other similar compounds. The precise arrangement of these substituents can lead to differences in physical properties, such as melting point and solubility, as well as variations in how the compound interacts with other molecules in chemical and biological systems.

Properties

IUPAC Name

2-(3,5-difluoro-4-nitrophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c9-5-1-4(3-7(12)13)2-6(10)8(5)11(14)15/h1-2H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLFBUVWWKDQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1,1-dimethylethyl (3,5-difluoro-4-nitrophenyl)acetate (150 g) and 4M HCl in 1,4-dioxane (1150 ml) was stirred for 18 h at about 25° C. Nitrogen was bubbled through the mixture to remove excess HCl over 7 hours, then the mixture was concentrated. Toluene (300 ml) was distilled off then the residue was stirred with hexane (300 ml) for 10 minutes. The hexane was decanted off, and the residue stirred with hexane (150 ml) for 10 minutes, then the hexane was decanted off. The residue was stirred with toluene (450 ml) for 2 hours at around 25° C. The solid was filtered and washed with 1:1 toluene/hexane (300 ml), then dried under vacuum to give the title compound as a brown fine powder (41.5 g).
Name
1,1-dimethylethyl (3,5-difluoro-4-nitrophenyl)acetate
Quantity
150 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Trifluoroacetic acid (150 mL) was added dropwise over 20 minutes to a cold (0° C.) solution of tert-butyl (3,5-difluoro-4-nitrophenyl)acetate (83.33 g, 305 mmol) in DCM (300 mL). On completion of the addition, the reaction mixture was allowed to warm to room temperature and stirred for 3 hours. The reaction mixture was concentrated under reduced pressure to leave a sticky brown solid. Trituration with heptanes afforded the title compound as a yellow solid (53.29 g, 67% yield over two steps).
Quantity
150 mL
Type
reactant
Reaction Step One
Name
tert-butyl (3,5-difluoro-4-nitrophenyl)acetate
Quantity
83.33 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of tert-butyl (3,5-difluoro-4-nitrophenyl)acetate (4.34 g, 15.88 mmol) in DCM (10 ml), at 0° C., was added TFA (10 ml). The reaction was warmed to room temperature and stirred for 1.5 hours. The reaction was concentrated in vacuo, slurried in heptane (10 ml), filtered and dried to provide the title compound as an orange solid (2.95 g, 86% yield).
Name
tert-butyl (3,5-difluoro-4-nitrophenyl)acetate
Quantity
4.34 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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